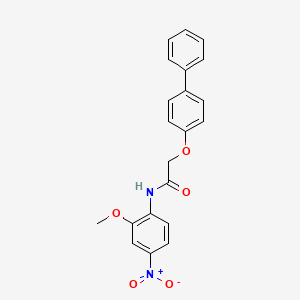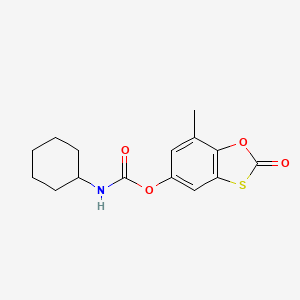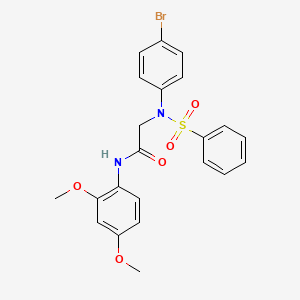![molecular formula C14H10N4O2S B4998063 5-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one](/img/structure/B4998063.png)
5-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with a pyrazolone ring. The presence of sulfur and nitrogen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) . The reaction conditions usually require moderate temperatures (40-50°C) and catalytic amounts of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen-containing rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its heterocyclic structure allows it to interact with DNA and proteins, potentially leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but lack the pyrazolone ring.
Furo[2,3-d]pyrimidinone derivatives: These compounds have a fused furo-pyrimidine structure and exhibit similar biological activities.
Uniqueness
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one is unique due to its combination of a benzofuro[3,2-d]pyrimidine core with a pyrazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
5-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-11-5-8(17-18-11)6-21-14-13-12(15-7-16-14)9-3-1-2-4-10(9)20-13/h1-5,7H,6H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHWSJYVOBJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=O)NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4997982.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B4997992.png)

![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![3-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4998052.png)
![4-{[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE](/img/structure/B4998056.png)


